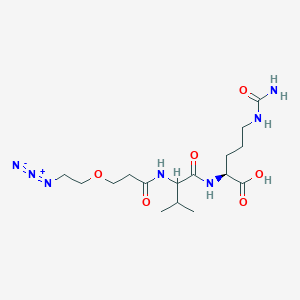
Azido-PEG1-Val-Cit-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azido-PEG1-Val-Cit-OH is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). It contains an azide group, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing alkyne groups. This compound is also known for its role in click chemistry, a class of biocompatible small molecule reactions commonly used in bioconjugation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Azido-PEG1-Val-Cit-OH is synthesized through a series of chemical reactions involving the incorporation of polyethylene glycol (PEG), valine (Val), and citrulline (Cit) into the molecule. The azide group is introduced to the PEG chain, which is then linked to the Val-Cit dipeptide. The synthesis typically involves the use of protecting groups to ensure selective reactions at specific sites .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature, pH, and solvent systems, to ensure high yield and purity. The final product is purified using techniques like chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Azido-PEG1-Val-Cit-OH primarily undergoes click chemistry reactions, specifically CuAAC and strain-promoted alkyne-azide cycloaddition (SPAAC). These reactions are highly efficient and selective, making them ideal for bioconjugation applications .
Common Reagents and Conditions
CuAAC: Requires a copper catalyst, typically copper sulfate (CuSO₄) and a reducing agent like sodium ascorbate.
Major Products Formed
The major products formed from these reactions are bioconjugates, where this compound is linked to another molecule, such as a drug or a fluorescent probe. These bioconjugates are used in various scientific and medical applications .
Applications De Recherche Scientifique
Azido-PEG1-Val-Cit-OH has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules through click chemistry.
Biology: Employed in the labeling and tracking of biomolecules.
Medicine: Integral in the development of ADCs, which are used for targeted cancer therapy.
Industry: Utilized in the production of bioconjugates for diagnostic and therapeutic purposes.
Mécanisme D'action
Azido-PEG1-Val-Cit-OH functions as a cleavable linker in ADCs. The Val-Cit dipeptide is specifically cleaved by cathepsin B, an enzyme present in the lysosome. This cleavage releases the drug payload only within the target cell, minimizing off-target effects. The azide group facilitates the attachment of the linker to the drug or antibody through click chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azido-PEG1-Val-Cit-PAB-OH: Another cleavable linker used in ADCs, with a similar mechanism of action.
Azido-PEG2-Val-Cit-OH: Contains an additional PEG unit, which can affect the solubility and pharmacokinetics of the resulting bioconjugate.
Uniqueness
Azido-PEG1-Val-Cit-OH is unique due to its single PEG unit, which provides a balance between solubility and stability. Its specific cleavage by cathepsin B ensures targeted drug release, making it highly effective in ADC applications .
Propriétés
Formule moléculaire |
C16H29N7O6 |
|---|---|
Poids moléculaire |
415.45 g/mol |
Nom IUPAC |
(2S)-2-[[2-[3-(2-azidoethoxy)propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoic acid |
InChI |
InChI=1S/C16H29N7O6/c1-10(2)13(22-12(24)5-8-29-9-7-20-23-18)14(25)21-11(15(26)27)4-3-6-19-16(17)28/h10-11,13H,3-9H2,1-2H3,(H,21,25)(H,22,24)(H,26,27)(H3,17,19,28)/t11-,13?/m0/s1 |
Clé InChI |
OISSTCBEWJVATK-AMGKYWFPSA-N |
SMILES isomérique |
CC(C)C(C(=O)N[C@@H](CCCNC(=O)N)C(=O)O)NC(=O)CCOCCN=[N+]=[N-] |
SMILES canonique |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)O)NC(=O)CCOCCN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


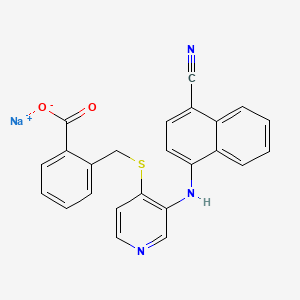

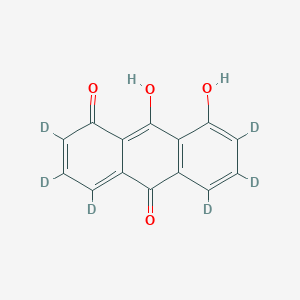
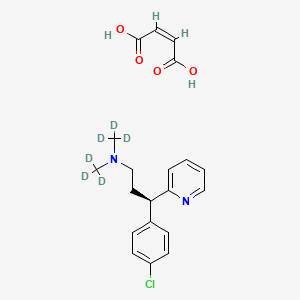
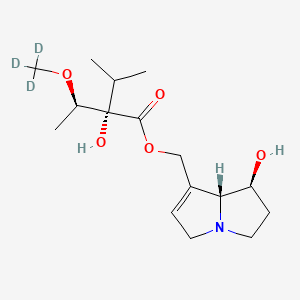
![(6R,11R,13R,14S,15S,16R,19E,23S)-23-acetyl-27-hydroxy-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19-triene-14,2'-oxirane]-3,18-dione](/img/structure/B12417083.png)

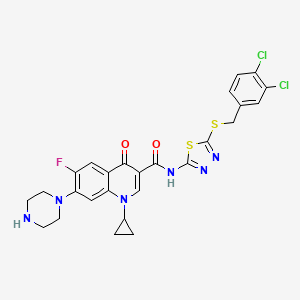
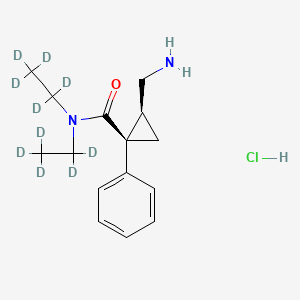

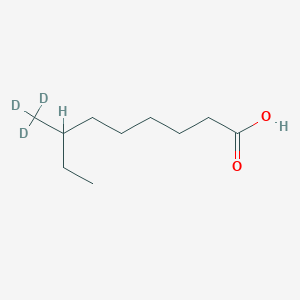
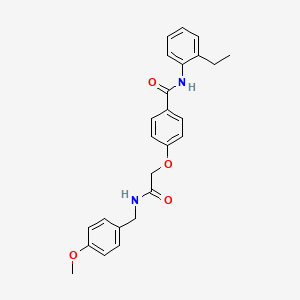

![5-[(1R,2S,3S,5S)-3-(4-chlorophenyl)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octan-2-yl]-3-(4-methylphenyl)-1,2-oxazole;hydrochloride](/img/structure/B12417131.png)
